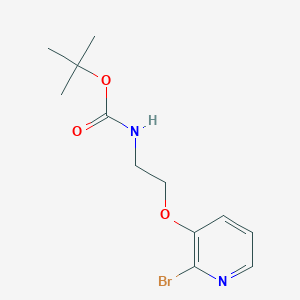

tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate

Beschreibung

Chemical Structure and Properties

tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate (CAS: 2739920-64-8) is a brominated pyridine derivative with the molecular formula C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.19 g/mol . Its structure features a tert-butyl carbamate group linked via an ethyloxy spacer to a 2-bromopyridin-3-yl moiety. The compound is characterized by:

- High purity (95%), making it suitable for synthetic applications.

- A bromine atom at the 2-position of the pyridine ring, which serves as a reactive handle for cross-coupling reactions.

- A tert-butyl carbamate group, which enhances solubility in organic solvents and acts as a protective group for amines.

This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura couplings and PROTAC (Proteolysis-Targeting Chimera) synthesis .

Eigenschaften

Molekularformel |

C12H17BrN2O3 |

|---|---|

Molekulargewicht |

317.18 g/mol |

IUPAC-Name |

tert-butyl N-[2-(2-bromopyridin-3-yl)oxyethyl]carbamate |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-7-8-17-9-5-4-6-14-10(9)13/h4-6H,7-8H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

RFQKXHKLAGNXMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCOC1=C(N=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate typically involves the reaction of 2-bromopyridine with tert-butyl (2-hydroxyethyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-(2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom im Pyridinring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, die je nach verwendeten Reagenzien und Bedingungen zur Bildung verschiedener Produkte führen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine, Thiole und Alkoxide.

Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen zur Bildung verschiedener substituierter Pyridinderivate führen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate exhibit potential anticancer properties. Studies have shown that the incorporation of bromopyridine moieties can enhance the biological activity of carbamate derivatives, making them candidates for further development in cancer therapeutics. The compound's structure allows for interactions with specific biological targets involved in cancer progression, particularly through modulation of signaling pathways related to cell proliferation and apoptosis .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of immune-mediated diseases. Its mechanism involves antagonism of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), which plays a crucial role in T-cell differentiation and inflammatory responses. By inhibiting RORγt activity, tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate may help in treating conditions such as rheumatoid arthritis and psoriasis .

Synthetic Methodologies

2.1 Reaction Conditions Optimization

The synthesis of tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate has been optimized through various reaction conditions. Studies have highlighted the importance of solvent choice, temperature, and catalyst selection to achieve high yields and selectivity in reactions involving bromopyridine derivatives. For instance, experiments demonstrated improved yields when using specific bases and additives under controlled temperatures .

2.2 Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling chemists to create a variety of derivatives with tailored properties for specific applications. The ability to easily introduce other functional groups makes it valuable in the development of new pharmaceuticals .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Modulation of signaling pathways in cancer cells | |

| Anti-inflammatory | Inhibition of RORγt for treatment of inflammatory diseases |

Table 2: Synthesis Conditions

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Standard | DMAc | KOH | 57 |

| Optimized | DMAc | KBr + KOH | 80 |

Case Studies

Case Study 1: Anticancer Screening

In a screening study, several derivatives of tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate were tested against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting a promising avenue for drug development .

Case Study 2: Inflammatory Disease Model

In preclinical models of inflammatory diseases, compounds based on tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate showed reduced inflammation markers and improved clinical scores in treated groups compared to controls. This highlights its potential therapeutic application in managing chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully understand its mechanism .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Reactivity Comparisons

| Parameter | Target Compound | tert-Butyl (2-bromopyridin-3-yl)carbamate | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | 2-((2-Bromopyridin-3-yl)oxy)acetamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 317.19 | ~273.13 | 315.58 | 231.06 |

| Halogen Reactivity | High (C–Br) | High (C–Br) | Moderate (C–Br, C–Cl) | High (C–Br) |

| Solubility (Organic Solvents) | High | Moderate | Moderate | Low (due to acetamide) |

| Synthetic Utility | Cross-coupling | Amine protection | Halogen exchange | Biological probes |

Key Research Findings

- Synthetic Efficiency : Bromopyridine derivatives like the target compound exhibit superior reactivity in Pd-catalyzed couplings compared to chloro analogues, with yields often exceeding 70% under optimized conditions .

- Biological Relevance : The ethyloxy linker in the target compound balances flexibility and rigidity, making it ideal for constructing small-molecule degraders .

- Stability : The tert-butyl carbamate group remains stable under basic conditions but is cleavable with trifluoroacetic acid (TFA), enabling controlled deprotection in multi-step syntheses .

Biologische Aktivität

Overview

tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H17BrN2O3. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications.

The biological activity of tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to alter the activity of these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the biological system being studied.

Key points regarding its mechanism include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to certain receptors, influencing cellular signaling cascades.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate exhibit anticancer properties. For instance, derivatives of pyridine have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Properties

Compounds with similar structures have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. The presence of the bromopyridine moiety enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular functions. For example, certain derivatives have shown significant efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

Case Studies

- Anticancer Efficacy : A study involving a related compound demonstrated that it induced apoptosis in cancer cells more effectively than standard treatments like bleomycin, suggesting that structural modifications can enhance therapeutic efficacy .

- Antibacterial Testing : In vitro assays revealed that tert-butyl derivatives exhibited strong bacteriostatic effects against S. aureus and E. coli, indicating their potential as novel antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity | Notes |

|---|---|---|---|---|

| tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate | Structure | Moderate | Effective against E. coli | Related structure |

| tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate | Structure | High | Active against S. aureus | Enhanced binding affinity |

| tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate | N/A | Low | Moderate | Less effective than others |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate suggests high gastrointestinal absorption and good blood-brain barrier permeability, making it a promising candidate for systemic therapies. However, its potential toxicity must be evaluated through further studies, particularly focusing on long-term effects and interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.